molecular formula C17H18N2O3S B2698622 N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide CAS No. 921535-92-4

N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide

Cat. No. B2698622
CAS RN: 921535-92-4
M. Wt: 330.4
InChI Key: BPWPHWVCLHFYLT-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide, also known as E7820, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. E7820 has been shown to have anti-tumor and anti-angiogenic effects, making it a promising candidate for cancer treatment. In

Scientific Research Applications

Synthesis and Molecular Structure

Researchers have developed methodologies for synthesizing various derivatives of N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide, focusing on their molecular structures and quantum mechanical properties. For instance, the synthesis of isatin derived sulfonylhydrazides has been explored, demonstrating their structural elucidation through spectroscopic techniques and X-ray diffraction analysis. These studies provide insights into the geometric stabilization of these compounds and their kinetic stability, reactivity, and enzyme inhibition potential against specific bacterial enzymes (Arshad et al., 2017). Similarly, novel benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety have been synthesized and screened for their anti-HIV and antifungal activities, highlighting the versatility of these compounds in medicinal chemistry applications (Zareef et al., 2007).

Antimicrobial and Anticancer Evaluation

The antimicrobial and anticancer properties of N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide derivatives have been evaluated. For example, a series of N-substituted benzenesulfonamide derivatives exhibited in vitro antimicrobial and anticancer activities, with some compounds showing significant effectiveness against specific microbial strains and cancer cell lines (Kumar et al., 2014). This research underscores the potential of these compounds in developing new therapeutic agents.

Computational Studies

Computational studies and molecular dynamics simulations have been employed to explore the properties and potential applications of N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide derivatives. For instance, computational analysis was used to investigate the structural and electronic properties of newly synthesized sulfonamide molecules, comparing computational data with experimental results to understand their reactivity descriptors and interaction with proteins (Murthy et al., 2018).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-19-16-8-7-14(10-13(16)11-17(19)20)18-23(21,22)15-6-4-5-12(2)9-15/h4-10,18H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWPHWVCLHFYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxoindolin-5-yl)-3-methylbenzenesulfonamide

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